molecular formula C24H30Cl2N2O3 B6525443 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride CAS No. 1177649-94-3

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride

Cat. No.: B6525443
CAS No.: 1177649-94-3
M. Wt: 465.4 g/mol
InChI Key: XHFJJLHRFOVRTF-UHFFFAOYSA-N
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Description

7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride is a synthetic chromen-4-one derivative characterized by a 4H-chromen-4-one core substituted with a 3-phenyl group, a 2-methyl group, and a 7-ethoxy side chain terminating in a 4-ethylpiperazine moiety. The dihydrochloride salt form enhances its aqueous solubility, a critical feature for pharmacokinetic optimization in drug development .

Properties

IUPAC Name

7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenylchromen-4-one;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3.2ClH/c1-3-25-11-13-26(14-12-25)15-16-28-20-9-10-21-22(17-20)29-18(2)23(24(21)27)19-7-5-4-6-8-19;;/h4-10,17H,3,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFJJLHRFOVRTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=C(O3)C)C4=CC=CC=C4.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

It is related toCetirizine , a second-generation antihistamine. Cetirizine exhibits high specific affinity for histamine H1 receptors, suggesting that the compound might also interact with these receptors.

Mode of Action

Given its relation to cetirizine, it may also act as an antagonist at histamine H1 receptors, preventing the action of histamine and thus reducing symptoms of allergic reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 7-[2-(4-ethylpiperazin-1-yl)ethoxy]-2-methyl-3-phenyl-4H-chromen-4-one dihydrochloride with structurally related chromen-4-one derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features Reference
This compound 2-Me, 3-Ph, 7-OCH₂CH₂-4-ethylpiperazine C₂₅H₃₀Cl₂N₂O₄ 497.41 g/mol Dihydrochloride salt; ethylpiperazine enhances lipophilicity and solubility
7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)-2-methyl-4H-chromen-4-one 2-Me, 3-(4-MeOPh), 7-OCH₂CH₂-4-ethylpiperazine C₂₅H₃₀N₂O₅ 422.52 g/mol 4-Methoxyphenyl substituent may improve target affinity
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-4H-chromen-4-one dihydrochloride 3-(3,4-diMeOPh), 7-OCH₂CH₂-4-methylpiperazine C₂₄H₃₀Cl₂N₂O₅ 497.41 g/mol Methylpiperazine reduces steric bulk; dimethoxy groups enhance polarity
7-Methoxy-4-[3-(4-naphthalen-1-ylmethyl-piperazin-1-yl)-propoxy]-3-phenyl-chromen-2-one 7-MeO, 3-Ph, 4-OCH₂CH₂CH₂-4-(naphthylmethyl)piperazine C₃₄H₃₃N₃O₃ 543.65 g/mol Extended propoxy linker; naphthylmethyl group increases hydrophobicity

Key Observations:

Piperazine Modifications :

  • The ethylpiperazine group in the target compound balances lipophilicity and solubility, whereas the methylpiperazine in offers reduced steric hindrance.
  • The naphthalen-1-ylmethyl-piperazine in introduces significant hydrophobicity, likely altering membrane permeability.

Aromatic Substituents :

  • The 3-phenyl group in the target compound is retained in , but 4-methoxyphenyl () and 3,4-dimethoxyphenyl () variants introduce electron-donating groups that may modulate receptor binding.

Pharmacological and Physicochemical Comparisons

Solubility and Stability:

  • The dihydrochloride salt form of the target compound (aqueous solubility: ~12 mg/mL) outperforms non-salt analogs like (~2 mg/mL) in polar solvents, a critical factor for oral bioavailability .
  • Stability studies indicate that ethylpiperazine derivatives exhibit longer plasma half-lives (~6–8 hours) compared to methylpiperazine analogs (~4–5 hours) due to reduced metabolic degradation .

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